Iberiotoxin

BK channel Selectivity Kv1.3

Choose Iberiotoxin (IbTX) for definitive BK channel pharmacology. Unlike charybdotoxin, IbTX is highly selective for BK (KCa1.1) channels and does not block Kv1.3 or IK channels, eliminating off-target ambiguity. Compared to paxilline, IbTX avoids confounding Ca²⁺-activated Cl⁻ current interference in vascular studies. With a Kd of ~1 nM, it is the gold standard for patch-clamp, recombinant channel validation, and smooth muscle excitability research. Ensure data integrity with the most selective BK probe available.

Molecular Formula C179H274N50O55S7
Molecular Weight 4231 g/mol
CAS No. 129203-60-7
Cat. No. B031492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIberiotoxin
CAS129203-60-7
Synonyms5-​Oxo-​L-​prolyl-​L-​phenylalanyl-​L-​threonyl-​L-​α-​aspartyl-​L-​valyl-​L-​α-​aspartyl-​L-​cysteinyl-​L-​seryl-​L-​valyl-​L-​seryl-​L-​lysyl-​L-​α-​glutamyl-​L-​cysteinyl-​L-​tryptophyl-​L-​seryl-​L-​valyl-​L-​cysteinyl-​L-​lysyl-​L-​α-​aspartyl-​
Molecular FormulaC179H274N50O55S7
Molecular Weight4231 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9
InChIInChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191)
InChIKeyVDNVVLOBNHIMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-GIu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-GIn-OHLength (aa): 37

Iberiotoxin (CAS 129203-60-7) as a Selective Pharmacological Tool for BK Channels


Iberiotoxin (IbTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Mesobuthus tamulus, is a potent and selective pore-blocker of large-conductance calcium-activated potassium (BK, maxi-K, or KCa1.1) channels [1]. It binds with high affinity (Kd ≈ 1 nM) to the outer face of the channel, making it an essential molecular probe for dissecting BK channel physiology in excitable and non-excitable cells . Due to its specific inhibition of potassium efflux through these channels, it is widely used to study membrane potential regulation, cellular excitability, and neurotransmitter release, providing critical insights where other less selective blockers fall short [2].

Iberiotoxin's Selectivity Profile and Why Charybdotoxin Is Not an Equivalent Substitute


Despite a 68% sequence homology and a similar three-dimensional structure, iberiotoxin and its close analog charybdotoxin (ChTX) exhibit profoundly different pharmacological profiles, making them non-interchangeable in experimental settings [1]. Charybdotoxin is a broad-spectrum potassium channel blocker that inhibits BK channels but also voltage-gated (Kv1.3) and intermediate-conductance calcium-activated (IK) potassium channels [2]. In contrast, iberiotoxin is highly selective for BK channels and does not affect Kv1.3 channels, even at high concentrations [3]. This critical difference in selectivity means that using ChTX can lead to ambiguous results due to off-target effects on multiple channel types, whereas IbTX provides a clean, specific readout of BK channel function, which is essential for definitive mechanistic studies and drug target validation [4].

Quantitative Differentiation of Iberiotoxin from Key Alternatives


Superior Target Selectivity: Iberiotoxin vs. Charybdotoxin

Iberiotoxin (IbTX) and charybdotoxin (ChTX) share 68% sequence identity and a common tertiary structure, yet their functional selectivity for ion channels is divergent [1]. ChTX blocks both BK channels and the voltage-gated potassium channel Kv1.3 with high affinity, while IbTX is selective for BK channels and does not inhibit Kv1.3 [2]. This difference was demonstrated in a study using synthetic chimeras and binding assays, showing that the C-terminal region of IbTX confers its unique selectivity for BK channels [1].

BK channel Selectivity Kv1.3 Electrophysiology

Divergent Efficacy in Blocking Calcium-Activated Chloride Currents (IClCa): Iberiotoxin vs. Paxilline

While both are considered BK channel blockers, iberiotoxin and paxilline exhibit a stark difference in their ability to inhibit calcium-activated chloride currents (IClCa) in vascular smooth muscle cells, an effect that is independent of their primary action on BK channels [1]. At concentrations that effectively block BK channels, iberiotoxin (100-300 nM) only minimally reduces IClCa amplitude (~20%), whereas paxilline (1 µM) nearly abolishes it (~90%) [1]. This indicates a significant pharmacological off-target effect of paxilline on CaCCs, which is not shared by iberiotoxin [1].

Vascular smooth muscle IClCa BK channel Paxilline

Potency and Kinetics: Native Iberiotoxin vs. a Synthetic Analogue

Chemical synthesis of iberiotoxin, a complex 37-residue peptide with three disulfide bridges, can be challenging and often results in low yields [1]. A study successfully used native chemical ligation to produce an IbTX derivative (V16A/D19-Cys-4-MeOBzl) with a 12-fold increase in yield compared to standard linear synthesis [1]. Importantly, functional analysis confirmed that this analogue retained 'native-like' high affinity and specificity for the BK channel, demonstrating a viable path for producing research quantities of a potent IbTX analog without compromising its key pharmacological properties [1].

Peptide synthesis Kinetics Affinity Drug discovery

Optimal Scientific Use-Cases for Iberiotoxin Based on Differentiation Evidence


Definitive Electrophysiological Studies of Native BK Channel Function

In any patch-clamp or electrophysiology experiment where the goal is to isolate the specific contribution of BK (KCa1.1) channels to a whole-cell or single-channel current, iberiotoxin is the gold standard. Its high selectivity over other potassium channel types (e.g., Kv1.3, SK, IK) [1] ensures that any observed effect of the toxin can be confidently attributed to BK channel blockade. This is in stark contrast to charybdotoxin, which would produce a composite effect from blocking multiple channel types [2].

Investigating Vascular Smooth Muscle Physiology and Pharmacology

Researchers studying vascular tone, myogenic response, or endothelial function should choose iberiotoxin over paxilline when a specific BK channel readout is needed [3]. As demonstrated by Sones et al. (2009), paxilline exhibits a powerful off-target effect on calcium-activated chloride currents (IClCa), a major conductance in vascular smooth muscle, while iberiotoxin does not [3]. Using iberiotoxin avoids this confounding variable, leading to more accurate interpretations of BK channel's role in vascular function.

Functional Validation of Recombinant BK Channel Protein

For laboratories expressing recombinant BK channel α-subunits (Slo) or specific α/β subunit combinations in heterologous systems, iberiotoxin is the essential tool for functional validation and pharmacological characterization [4]. Its known high-affinity binding (Kd ~1 nM) [5] and well-characterized mechanism of action provide a reliable benchmark for confirming channel activity, testing the efficacy of novel channel modulators, or verifying the functional integrity of mutant BK channels.

Technical Documentation Hub

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